N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, a pyridine ring, and a carboxamide group, making it a versatile molecule for further study and application.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-4-3-5-13(8-11)9-21-10-14(6-7-15(21)22)16(23)18-17-20-19-12(2)24-17/h3-8,10H,9H2,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKLNTYXBETMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core One common method is the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents to form the thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Various electrophilic and nucleophilic addition reactions can be performed depending on the desired product.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or used as intermediates in the synthesis of other compounds.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: It can be utilized in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their diverse biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are also common in medicinal chemistry.
Carboxamide Derivatives: These compounds feature the carboxamide group and are used in various pharmaceutical applications.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its structural complexity and versatility make it a valuable compound for further research and development.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound features a thiadiazole ring, a dihydropyridine moiety, and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 320.37 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiadiazole Ring : This can be achieved by reacting thiosemicarbazide with appropriate carbonyl compounds.
- Dihydropyridine Synthesis : The dihydropyridine core can be synthesized through a one-pot reaction involving aldehydes and 1,3-dicarbonyl compounds.
- Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A study reported that derivatives similar to the target compound exhibited significant cytotoxicity against various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT15) cancers, with IC50 values ranging from 0.04 to 23.6 µM .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 9 | |
| Thiadiazole Derivative B | A549 | 1.7 | |
| Thiadiazole Derivative C | HCT15 | 22.19 |
Antimicrobial Activity
Thiadiazoles are also noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens by disrupting their cellular processes. For example:
- Studies showed that thiadiazole derivatives demonstrated effective inhibition against Helicobacter pylori and other bacterial strains .
The biological activity of this compound may involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cancer cell proliferation or microbial metabolism.
- DNA/RNA Interaction : Interfering with nucleic acid function which is crucial for cell division and survival.
Case Studies
Several case studies illustrate the efficacy of thiadiazole derivatives:
- Alam et al. (2011) evaluated a series of thiadiazoles against human cancer cell lines and found significant suppressive activity across multiple types .
- Yadagiri et al. (2015) reported on the anticancer activity of various thiadiazole derivatives against HeLa and breast cancer cell lines, noting their potential as effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
